![molecular formula C13H19NO3S B4969205 4-(benzylsulfonyl)-2,6-dimethylmorpholine](/img/structure/B4969205.png)
4-(benzylsulfonyl)-2,6-dimethylmorpholine
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Description
Synthesis Analysis
The synthesis of derivatives similar to 4-(benzylsulfonyl)-2,6-dimethylmorpholine involves complex reactions that highlight the intricate nature of organic synthesis. For instance, the synthesis of caged Zn2+ probes incorporating benzenesulfonyl groups demonstrates the intricate steps involved in constructing molecules with specific functionalities (Aoki et al., 2008). Additionally, the creation of morpholine derivatives through electrochemical synthesis showcases the versatility of methods available for constructing such complex molecules (Nematollahi & Esmaili, 2010).
Molecular Structure Analysis
The molecular structure of this compound and related compounds has been a subject of investigation to understand their conformation and electronic properties. Studies on similar compounds have employed techniques like X-ray crystallography and computational methods to elucidate their structure (Rublova et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of this compound derivatives involves various reactions, including halosulfonylation and sulfonylation, to introduce or modify functional groups within the molecule. These reactions are crucial for diversifying the chemical properties and potential applications of these compounds (Zhu et al., 2016).
Physical Properties Analysis
The physical properties of molecules like this compound are influenced by their molecular structure. Parameters such as melting points, boiling points, and solubility are determined by the functional groups present and their interaction with the environment. The synthesis and characterization of related compounds provide insights into how structural changes affect these properties (Ghorab et al., 2017).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, of this compound derivatives, are crucial for their application in various fields. Studies focusing on the synthesis and reaction mechanisms of these compounds shed light on their potential as intermediates in organic synthesis and their behavior under different chemical conditions (Aslam et al., 2022).
Mechanism of Action
Target of Action
Similar compounds have been found to target various biological entities .
Mode of Action
It can be inferred from related compounds that it may interact with its targets to induce a specific biological response .
Biochemical Pathways
Related compounds have been found to influence various biochemical pathways .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties .
Result of Action
Related compounds have been found to exhibit various biological activities .
Action Environment
The action of similar compounds may be influenced by various environmental factors .
Safety and Hazards
properties
IUPAC Name |
4-benzylsulfonyl-2,6-dimethylmorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c1-11-8-14(9-12(2)17-11)18(15,16)10-13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNPFRXDZVWZBGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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